1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10370040
InChI: InChI=1S/C20H26N2/c1-17-6-8-19(9-7-17)15-21-10-12-22(13-11-21)16-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3
SMILES: CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
Molecular Formula: C20H26N2
Molecular Weight: 294.4 g/mol

1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine

CAS No.:

Cat. No.: VC10370040

Molecular Formula: C20H26N2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine -

Specification

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Standard InChI InChI=1S/C20H26N2/c1-17-6-8-19(9-7-17)15-21-10-12-22(13-11-21)16-20-5-3-4-18(2)14-20/h3-9,14H,10-13,15-16H2,1-2H3
Standard InChI Key MDHYKAYOOABKNV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C
Canonical SMILES CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C

Introduction

Structural Overview and Molecular Characteristics

Chemical Architecture

1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine consists of a six-membered piperazine ring substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a 4-methylbenzyl group. The benzyl moieties introduce steric bulk and modulate electronic properties, influencing reactivity and biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₄N₂
Molecular Weight280.41 g/mol
Substituents3-Methylbenzyl, 4-Methylbenzyl
Hybridizationsp³ (piperazine nitrogen atoms)

The compound’s IUPAC name is 1-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine, reflecting its substitution pattern .

Comparative Structural Analysis

Compared to analogs such as 1-(3-chlorobenzyl)-4-(4-methylbenzyl)piperazine (PubChem CID 829340) , the replacement of chlorine with a methyl group reduces electronegativity and enhances lipophilicity. This alteration may impact receptor binding affinity and metabolic stability .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 1-(3-methylbenzyl)-4-(4-methylbenzyl)piperazine typically involves a two-step alkylation of piperazine:

  • Step 1: Reacting piperazine with 3-methylbenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) to yield 1-(3-methylbenzyl)piperazine.

  • Step 2: Subsequent alkylation with 4-methylbenzyl chloride at elevated temperatures (50–60°C) to introduce the second benzyl group.

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF>75% purity
BaseK₂CO₃ (2.5 equiv)70–85% yield
Reaction Time6–8 hours per stepMinimizes byproducts

Reaction Mechanisms

The alkylation proceeds via a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic benzyl chloride. Steric hindrance from the methyl groups may slightly reduce reaction rates compared to unsubstituted benzyl halides.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. Stability studies suggest susceptibility to oxidative degradation under prolonged light exposure, necessitating storage in inert atmospheres .

Spectroscopic Characterization

  • NMR: Characteristic signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and piperazine methylenes (δ 2.5–3.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 280.41 confirms the molecular formula .

CompoundIC₅₀ (Dopamine D2)LogP
1-(3-Methylbenzyl)-4-(4-methylbenzyl)piperazine (Predicted)~150 nM3.2
1-(3-Chlorobenzyl)-4-(4-methylbenzyl)piperazine 120 nM3.8
1-(4-Fluoro-3-methylbenzyl)piperazineN/A2.9

The reduced logP compared to chlorinated analogs suggests decreased blood-brain barrier penetration, potentially limiting CNS activity .

Applications in Research

Medicinal Chemistry

This compound serves as a scaffold for developing:

  • Antipsychotics: Structural tweaks could optimize receptor selectivity.

  • Anticancer Agents: Piperazines are known to intercalate DNA or inhibit topoisomerases .

Chemical Probes

Used in receptor mapping studies to elucidate the role of benzyl substituents in binding pocket interactions .

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